

JNJ-2408068: A Potent and Specific Inhibitor of Respiratory Syncytial Virus

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Compound of Interest

Compound Name: JNJ 2408068

Cat. No.: B1673003

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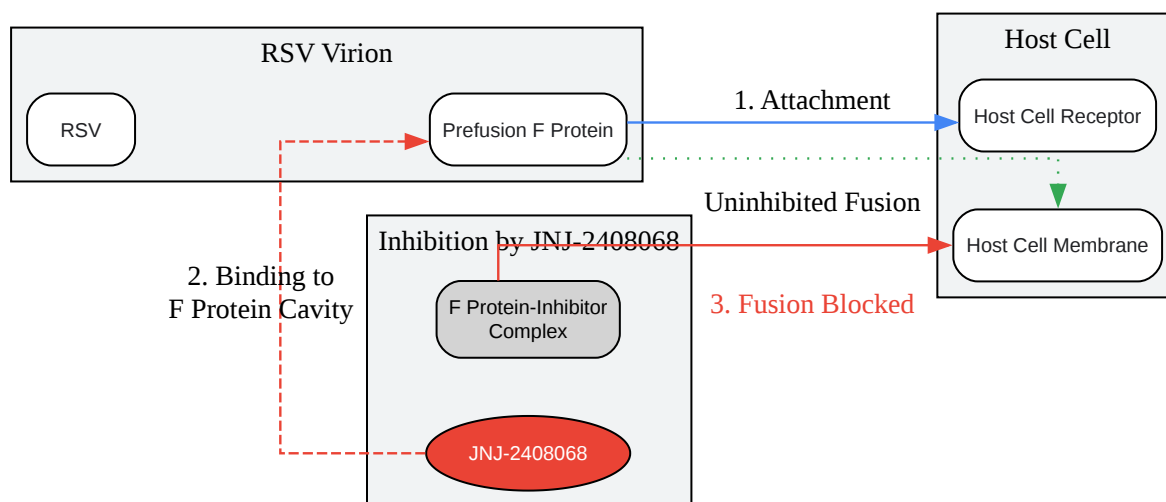
For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-2408068, also known as R-170591, is a small-molecule inhibitor with highly potent and specific antiviral activity against the Respiratory Syncytial Virus (RSV).[1][2] Extensive in vitro and in vivo studies have demonstrated its efficacy in preventing RSV-mediated cell fusion and viral replication.[1][2] This technical guide provides a comprehensive overview of the antiviral spectrum of JNJ-2408068, which is currently understood to be limited to RSV. The document details its mechanism of action, quantitative antiviral activity, and the experimental protocols used to determine its efficacy.

Core Mechanism of Action: Inhibition of RSV Fusion Protein (F)

JNJ-2408068 exerts its antiviral effect by targeting the RSV fusion (F) protein, a critical component for viral entry into host cells.[1][3] The F protein facilitates the merger of the viral envelope with the host cell membrane.[1] Molecular modeling and resistance studies suggest that JNJ-2408068 binds to a small hydrophobic cavity within the inner core of the F protein, interacting with both the HR1 and HR2 domains.[1][4] This binding event is believed to disrupt the conformational changes in the F protein that are necessary for membrane fusion, thereby preventing viral entry and subsequent replication.[1][3]



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Mechanism of Action of JNJ-2408068

Quantitative Antiviral Activity

The antiviral potency of JNJ-2408068 against RSV has been quantified in various in vitro assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Antiviral Activity of JNJ-2408068 against Respiratory Syncytial Virus (RSV)

Compound	Virus	Cell Line	Assay Type	EC50 (nM)	Reference
JNJ-2408068	RSV	Hep-2	Antiviral Assay	2.1	[1]
VP-14637 (comparator)	RSV	Hep-2	Antiviral Assay	1.4	[1]

Table 2: Inhibition of RSV-Mediated Cell Fusion by JNJ-2408068

Compound	Assay Type	EC50 (nM)	Reference
JNJ-2408068	RSV-mediated cell fusion	0.9	[1]
VP-14637 (comparator)	RSV-mediated cell fusion	5.4	[1]

Table 3: Competitive Binding with a Known RSV Fusion Inhibitor

Compound	Assay Type	IC50 (nM)	Reference
JNJ-2408068	Inhibition of [3H]VP-14637 binding to RSV-infected cells	2.9	[1]

Experimental Protocols

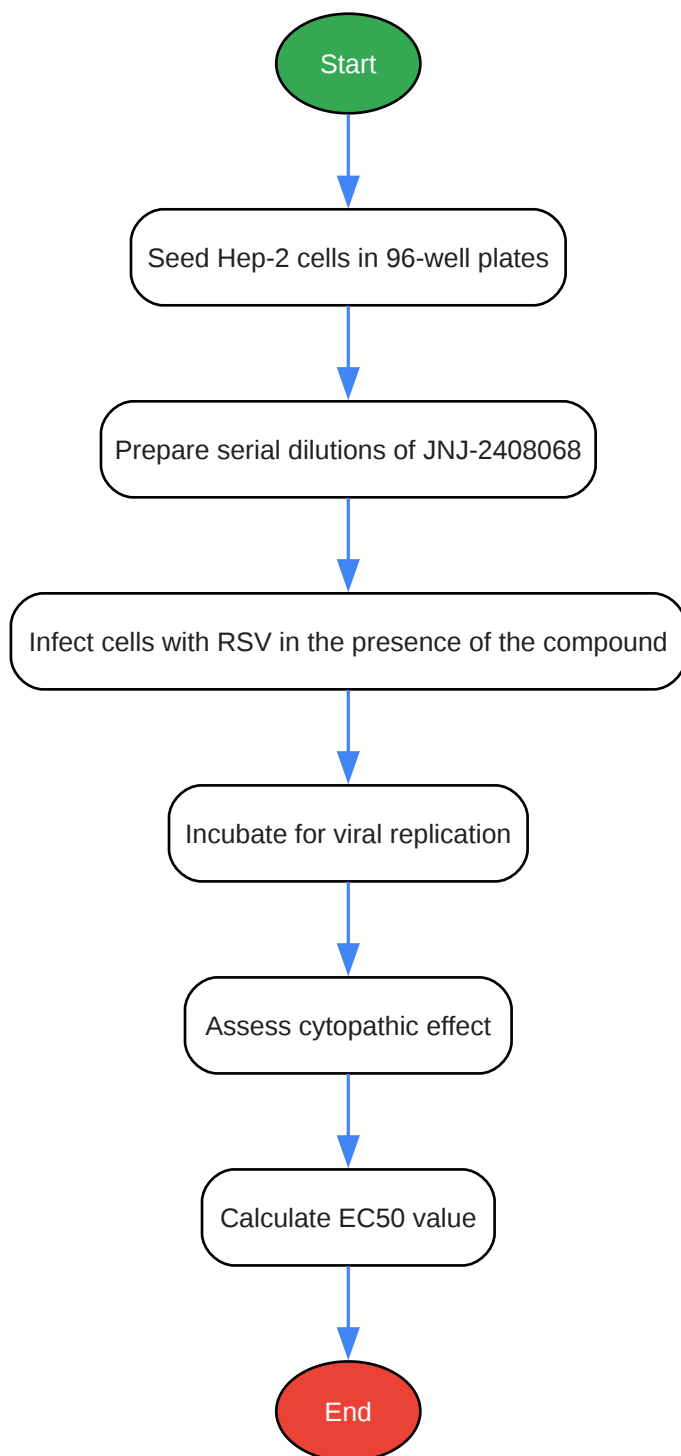
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the antiviral activity of JNJ-2408068.

In Vitro Antiviral Activity Assay

This assay determines the concentration of the compound required to inhibit the cytopathic effect of the virus on host cells.

- Cell Preparation: Hep-2 cells are seeded into 96-well plates at a density of 1,000 cells per well.[4]
- Compound Dilution: JNJ-2408068 is serially diluted to create a range of concentrations.
- Infection: Cells are infected with RSV in the presence of the various concentrations of JNJ-2408068.
- Incubation: The plates are incubated to allow for viral replication and the development of cytopathic effects.

- Quantification: The extent of cytopathic effect is measured, and the 50% effective concentration (EC50) is calculated.



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Workflow for In Vitro Antiviral Activity Assay

RSV-Mediated Cell Fusion Assay

This assay specifically measures the ability of the compound to inhibit the fusion of RSV-infected cells with uninfected cells.

- **Cell Transfection:** Two populations of cells are prepared. One is infected with RSV and transfected with a plasmid expressing T7 luciferase (T7-Luc). The other population is transfected with a plasmid expressing T7 polymerase.[5]
- **Co-culture:** The two cell populations are mixed in a 1:1 ratio.
- **Compound Addition:** JNJ-2408068 is added at various concentrations to the co-culture.
- **Incubation:** The cells are incubated for 6 to 7 hours to allow for cell-cell fusion.[5]
- **Luciferase Assay:** The cells are lysed, and luciferase activity is measured. A reduction in luciferase activity indicates inhibition of cell fusion.
- **EC50 Calculation:** The 50% effective concentration (EC50) for the inhibition of fusion is determined.

Selection and Characterization of Drug-Resistant Viruses

This protocol is used to identify viral mutations that confer resistance to the antiviral compound, which helps in confirming the drug's target and mechanism.

- **Viral Passage:** RSV is passaged in Hep-2 cells in the presence of increasing concentrations of JNJ-2408068.[5] Two concentration ranges were used for selection: a low range of 10 to 100 nM and a high range of 25 to 2,000 nM.[5]
- **Isolation of Resistant Variants:** Viruses that can replicate in the presence of the compound are isolated.
- **Susceptibility Testing:** The susceptibility of the resistant viruses to JNJ-2408068 is determined using the antiviral activity assay to confirm the resistance phenotype.

- Genotypic Analysis: The F genes of the resistant viruses are sequenced to identify mutations.[5] Resistance mutations for JNJ-2408068 have been identified in the heptad repeat 2 (HR2) and the intervening domain between HR1 and HR2 of the F protein.[1]

In Vivo Efficacy

In addition to in vitro studies, JNJ-2408068 has demonstrated significant antiviral activity in animal models. In cotton rats, prophylactic or therapeutic administration of JNJ-2408068 via short-duration aerosols provided significant protection from pulmonary RSV infection.[2] The compound was found to be well-tolerated with limited extrapulmonary distribution.[2]

Conclusion

JNJ-2408068 is a highly potent and specific inhibitor of Respiratory Syncytial Virus. Its mechanism of action involves the direct targeting of the RSV F protein to block viral entry into host cells. While its antiviral spectrum appears to be narrow and specific to RSV, its high potency makes it a significant molecule in the context of RSV antiviral research and development. The detailed experimental protocols provided herein offer a basis for further investigation and comparative studies in the field of virology and drug discovery.

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